molecular formula C13H16O3 B13482413 Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate

Cat. No.: B13482413
M. Wt: 220.26 g/mol
InChI Key: GYKBQIHYDPIGSR-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a member of the oxirane family, which is characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-3-methyloxirane-2-carboxylate typically involves the reaction of benzyl bromide with ethyl 3-methyl-2-oxiranylcarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions

Major Products Formed

Scientific Research Applications

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyloxirane-2-carboxylate: Lacks the benzyl group, making it less hydrophobic.

    Benzyl 3-methyloxirane-2-carboxylate: Similar structure but with different ester groups.

    3-Benzyl-3-methyloxirane-2-carboxylic acid: The carboxylic acid analog of the ester

Uniqueness

Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-benzyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

GYKBQIHYDPIGSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2

Origin of Product

United States

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